Heteroclitin C

Description

Structure

2D Structure

3D Structure

Properties

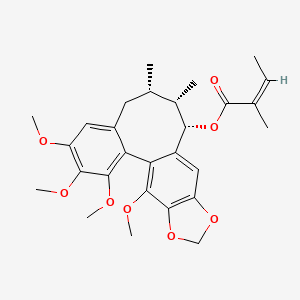

Molecular Formula |

C28H34O8 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

[(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23-/m0/s1 |

InChI Key |

PZUDCPSZWPLXKT-GGECRKIHSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Kadsura heteroclita: A Promising Reservoir for the Bioactive Lignan Heteroclitin C

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family, has a rich history in traditional medicine, particularly in Tujia ethnomedicine for treating conditions like rheumatoid arthritis and hepatitis.[1] Modern phytochemical investigations have unveiled that the therapeutic properties of this plant are largely attributable to its rich content of lignans and triterpenoids.[1] Among the diverse array of bioactive molecules isolated from K. heteroclita, the dibenzocyclooctadiene lignan, Heteroclitin C, has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of Kadsura heteroclita as a source of this compound, detailing its isolation, and discussing the known biological activities and potential mechanisms of action of closely related lignans, thereby providing a foundational framework for future research and drug development endeavors.

Introduction to Kadsura heteroclita and its Bioactive Constituents

The genus Kadsura is a rich source of structurally diverse and biologically active secondary metabolites, with lignans and triterpenoids being the predominant chemical classes.[1][2] Phytochemical studies on the stems of K. heteroclita have led to the isolation of numerous compounds, including a variety of Heteroclitins such as C, D, F, G, H, I, J, R, and S.[3][4][5][6] These compounds, particularly the dibenzocyclooctadiene lignans, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[1][2] This positions K. heteroclita as a valuable natural resource for the discovery of novel therapeutic agents.

Isolation and Purification of this compound

While the seminal 1992 publication by Kadota et al. first described the isolation of Heteroclitins A-G, including this compound, from the stems of Kadsura heteroclita, the detailed experimental protocol from this specific paper is not widely accessible. However, based on established methodologies for the isolation of other dibenzocyclooctadiene lignans from the same plant, a representative protocol can be outlined.

General Experimental Workflow for Lignan Isolation

The isolation of lignans from K. heteroclita typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Caption: General workflow for the isolation of lignans.

Detailed Experimental Protocols

The following protocols are based on the successful isolation of Heteroclitin D and other lignans from Kadsura species and serve as a robust template for the isolation of this compound.

Protocol 1: Initial Extraction

-

Plant Material Preparation: Air-dry the stems of Kadsura heteroclita and pulverize them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with an appropriate organic solvent (e.g., 95% ethanol or cyclohexane) at room temperature for an extended period (e.g., 3 x 7 days). Alternatively, employ sonication-assisted extraction (e.g., 3 x 30 minutes with cyclohexane) to enhance efficiency.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to yield the crude extract.

Protocol 2: Fractionation and Purification

-

Silica Gel Column Chromatography (Initial Fractionation): Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection and Analysis: Collect the eluted fractions and monitor their composition using Thin Layer Chromatography (TLC) by visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Further Chromatographic Purification: Combine fractions containing compounds of interest and subject them to repeated column chromatography using different stationary phases (e.g., Sephadex LH-20) and solvent systems to achieve further separation.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification, employ semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradients) to isolate the pure this compound.

Biological Activities and Potential Therapeutic Applications

Anti-inflammatory Activity

Numerous dibenzocyclooctadiene lignans exhibit potent anti-inflammatory properties. For instance, several lignans isolated from Kadsura heteroclita have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, with IC50 values ranging from 6.16 µM to 40.64 µM. Lignans from Kadsura induta have also demonstrated inhibition of nitric oxide (NO) production in LPS-activated RAW264.7 cells, with IC50 values between 10.7 µM and 34.0 µM.

Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans from Kadsura Species

| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference |

| Lignan 5 (K. heteroclita) | TNF-α inhibition | RAW264.7 | 6.16 ± 0.14 | |

| Lignan 1 (K. heteroclita) | TNF-α inhibition | RAW264.7 | 9.41 - 14.54 | |

| Lignans 1-8 (K. induta) | NO inhibition | RAW264.7 | 10.7 - 34.0 |

Cytotoxic Activity

Dibenzocyclooctadiene lignans have also been investigated for their anticancer potential. For example, Kadusurain A, isolated from Kadsura coccinea, exhibited significant antiproliferative effects against various human tumor cell lines with IC50 values ranging from 1.05 to 12.56 µg/ml.

Table 2: Cytotoxic Activity of Dibenzocyclooctadiene Lignans

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Kadusurain A | A549 (Lung) | 1.05 - 12.56 | |

| Kadusurain A | HCT116 (Colon) | 1.05 - 12.56 | |

| Kadusurain A | HL-60 (Leukemia) | 1.05 - 12.56 | |

| Kadusurain A | HepG2 (Liver) | 1.05 - 12.56 |

Potential Signaling Pathways Modulated by this compound

The precise signaling pathways modulated by this compound have not yet been elucidated. However, studies on other dibenzocyclooctadiene lignans suggest that they can influence key inflammatory and cell survival pathways.

Inhibition of Pro-inflammatory Pathways

Dibenzocyclooctadiene lignans have been shown to suppress the activation of major pro-inflammatory signaling cascades, including:

-

MAPK Pathway: Inhibition of the phosphorylation of p38, ERK, and JNK.

-

NF-κB Pathway: Prevention of the nuclear translocation of NF-κB subunits.

-

JAK-STAT Pathway: Suppression of the activation of JAKs and STATs.

Caption: Proposed inhibitory mechanism on inflammatory pathways.

Activation of Anti-inflammatory and Cytoprotective Pathways

Conversely, some dibenzocyclooctadiene lignans have been found to activate pathways that resolve inflammation and protect cells from oxidative stress:

-

PKA/CREB/Nrf-2 Pathway: Activation of this pathway leads to the expression of antioxidant and phase II detoxifying enzymes.

Caption: Proposed activation of the Nrf-2 antioxidant pathway.

Future Directions and Conclusion

Kadsura heteroclita stands out as a significant natural source of bioactive dibenzocyclooctadiene lignans. While this compound has been identified as a key constituent, a notable gap exists in the literature regarding its specific biological activities and mechanisms of action. Future research should prioritize the following:

-

Definitive Isolation and Yield Determination: A detailed, reproducible protocol for the isolation of this compound from K. heteroclita needs to be established and optimized to determine its yield accurately.

-

Comprehensive Bioactivity Screening: Pure this compound should be subjected to a battery of in vitro assays to quantify its anti-inflammatory, cytotoxic, and other potential therapeutic activities.

-

Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial to understanding its molecular mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Cereal grain resorcinolic lipids inhibit H2O2-induced peroxidation of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid peroxidation: mechanisms, inhibition, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NCI677397 targeting USP24‐mediated induction of lipid peroxidation induces ferroptosis in drug‐resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol Peroxidation as a Special Type of Lipid Oxidation in Photodynamic Systems - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Comprehensive Guide to the Isolation and Purification of Heteroclitin C from Kadsura heteroclita

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed methodology for the isolation and purification of Heteroclitin C, a natural product sourced from the plant Kadsura heteroclita.[1] The protocol herein is adapted from established methods for analogous lignan compounds, offering a robust framework for obtaining high-purity this compound for research and development purposes. This document outlines procedures for plant material preparation, solvent extraction, chromatographic purification, and final purity assessment. Furthermore, it includes methods for structural elucidation and presents a hypothetical signaling pathway for investigation of its biological activity. All quantitative data and experimental parameters are systematically organized for clarity and reproducibility.

Introduction

This compound is a naturally occurring lignan found in the plant Kadsura heteroclita (Schisandraceae family).[1][2] Natural products from this genus have been noted for various biological activities, including anti-inflammatory effects.[3] The precise chemical and pharmacological properties of this compound warrant further investigation, which necessitates a reliable method for its isolation in a highly purified form.

This guide details a comprehensive workflow for the isolation and purification of this compound, based on successful protocols reported for the structurally similar compound, Heteroclitin D, from the same plant source.[4] The methodology employs a combination of solvent extraction, flash chromatography, and recrystallization to yield the target compound.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C28H34O8 | [1][5] |

| Molecular Weight | 498.56 g/mol | [1][5] |

| CAS Number | 140460-42-0 |[1][5] |

Materials and Equipment

2.1. Plant Material and Reagents

-

Dried stems of Kadsura heteroclita (Kadsurae Caulis)

-

Cyclohexane (ACS Grade)

-

Methanol (HPLC Grade)

-

Ethyl Acetate (ACS Grade)

-

Petroleum Ether (ACS Grade)

-

Deionized Water

-

Silica Gel (for flash chromatography, 200-300 mesh)

-

Silica Gel GF254 plates (for TLC)

2.2. Equipment

-

Industrial pulverizer/grinder

-

Ultrasonic bath (sonicator)

-

Rotary evaporator

-

Flash chromatography system

-

Fraction collector

-

Thin-Layer Chromatography (TLC) tank and UV lamp (254 nm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

-

Analytical balance

-

Glassware (beakers, flasks, funnels, etc.)

-

Filtration apparatus

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS)

Experimental Protocols

The overall experimental workflow is designed to efficiently extract and purify this compound from the raw plant material.

Caption: Experimental workflow for this compound isolation.

3.1. Plant Material Preparation

-

Obtain dry stems of Kadsura heteroclita (Kadsurae Caulis).

-

Pulverize the dried plant material into a coarse powder using an industrial grinder. This increases the surface area for efficient solvent extraction.[4]

3.2. Crude Extraction

-

Weigh the pulverized plant material (e.g., 270 g).[4]

-

Place the powder in a large vessel and add cyclohexane at a 1:10 solid-to-liquid ratio (w/v), for instance, 2700 mL.[4]

-

Perform sonication for 30 minutes at 40°C to facilitate the extraction of non-polar to moderately polar compounds.[4]

-

Repeat the extraction process three times, collecting the solvent after each cycle.[4]

-

Combine all the cyclohexane extracts and filter them to remove solid plant debris.

-

Concentrate the filtered extract to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.[4]

3.3. Chromatographic Purification

-

Prepare a silica gel column for normal-phase flash chromatography.

-

Dissolve the crude extract (e.g., 4.86 g) in a minimal amount of an appropriate solvent and load it onto the column.[4]

-

Elute the column with a gradient of petroleum ether and ethyl acetate. A common starting point is a gradient from 100% petroleum ether, gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 20 mL) continuously.

-

Monitor the separation by spotting fractions onto a TLC plate and developing it with a suitable mobile phase, such as petroleum ether:ethyl acetate (4:1, v/v).[4]

-

Visualize the spots under a UV lamp. Fractions containing the compound of interest (identified by its Rf value) are pooled together.

3.4. Recrystallization for Final Purification

-

Evaporate the pooled fractions to dryness.

-

Dissolve the resulting solid in a minimal amount of hot methanol (approximately 60°C).[4]

-

Gradually add deionized water to the hot methanol solution until a precipitate begins to form.[4]

-

Allow the solution to cool slowly to room temperature and then place it at 4°C to maximize crystal formation.

-

Collect the crystals by filtration and wash them with cold water.

-

Dry the crystals under vacuum to yield highly purified this compound. A purity of over 99% can be achieved with this method.[4]

Analytical Characterization

4.1. Purity Assessment and Quantification High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.

Table 2: HPLC Method Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Column | Dikma-Diamonsil C18 (250 mm x 4.6 mm, 5 µm) | [4] |

| Mobile Phase | Methanol:Water (70:30, v/v) | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection Wavelength | 220 nm | [4] |

| Column Temperature | 30°C | [4] |

| Injection Volume | 20 µL |[4] |

4.2. Chromatographic Monitoring Thin-Layer Chromatography (TLC) is used for rapid monitoring of the purification process.

Table 3: TLC Method Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | Silica gel GF254 | [4] |

| Mobile Phase | Petroleum Ether:Ethyl Acetate (4:1, v/v) | [4] |

| Visualization | UV light at 254 nm |[4] |

4.3. Structural Elucidation To confirm the identity of the isolated compound as this compound, a combination of spectroscopic techniques is required.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[4]

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry of the molecule.[4]

Data Summary

The following table provides an example of the expected yield and purity from this protocol, based on the isolation of the analogous compound Heteroclitin D.[4]

Table 4: Summary of Isolation Yield and Purity

| Parameter | Value |

|---|---|

| Starting Plant Material (Dry Weight) | 270 g |

| Crude Extract Yield | 4.86 g |

| Final Pure Compound Yield | 10.2 mg |

| Purity (by HPLC) | 99.4% |

Potential Biological Activity and Signaling Pathway Investigation

While the specific biological activities of this compound are still under investigation, many natural lignans exhibit anti-inflammatory, antioxidant, or anti-cancer properties.[3][6] A common mechanism for such effects involves the modulation of key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular processes like proliferation, differentiation, and apoptosis, and is a frequent target for drug development.[7][8] The diagram below illustrates a simplified MAPK/ERK pathway, which serves as a primary candidate for investigation to determine the mechanism of action of this compound.

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.

Conclusion

This technical guide presents a robust and reproducible methodology for the isolation and purification of this compound from Kadsura heteroclita. By leveraging established techniques of solvent extraction, flash chromatography, and recrystallization, it is possible to obtain the target compound with high purity. The analytical methods detailed herein are essential for quality control and structural confirmation. The successful isolation of pure this compound will enable further in-depth investigation into its pharmacological properties and potential therapeutic applications.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comprehensive phytochemical profiling and biological activities of Hodgsonia heteroclita subsp. indochinensis seed extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Heteroclitin C: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin C is a naturally occurring dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita.[1][2][3] Lignans from the Schisandraceae family, including this compound, are of significant interest to the scientific community due to their diverse and potent biological activities. This class of compounds has demonstrated a range of pharmacological effects, including hepatoprotective, anti-inflammatory, and neuroprotective properties.[4][5] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support research and development efforts. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides context based on the well-studied class of dibenzocyclooctadiene lignans.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄O₈ | [6] |

| Molecular Weight | 498.58 g/mol | [6] |

| IUPAC Name | [(9S,10S,11S)-3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate | PubChem CID: 558337 |

| CAS Number | 140460-42-0 | N/A |

| Appearance | Not specified (likely a powder) | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Not quantitatively reported. Likely soluble in common organic solvents like DMSO, methanol, ethanol, and chloroform based on the properties of related lignans. | N/A |

Spectroscopic Data

Detailed spectroscopic data for this compound is not fully available in public databases. The structural elucidation of dibenzocyclooctadiene lignans typically relies on a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

| Spectroscopic Technique | Expected Characteristics for Dibenzocyclooctadiene Lignans |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, methyl groups, and protons of the cyclooctadiene ring and the ester side chain. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, aliphatic carbons in the cyclooctadiene ring, and carbonyl carbons from the ester group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of C-H (aromatic and aliphatic), C=O (ester), C-O (ether and ester), and C=C (aromatic) functional groups. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the conjugated aromatic system present in the dibenzocyclooctadiene core. |

Stability Profile

Specific stability studies on this compound have not been published. However, general knowledge of lignan stability and regulatory guidelines for drug substance stability testing can inform best practices for its handling and storage.

Storage Recommendations:

-

Powder: -20°C for up to 3 years.

-

In solvent: -80°C for up to 1 year.

General Stability Considerations for Lignans:

-

Thermal Stability: Dibenzocyclooctadiene lignans are generally stable at temperatures below 100°C. Degradation may occur at higher temperatures.

-

pH Stability: The ester linkage in this compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Photostability: Exposure to light, particularly UV radiation, can lead to degradation of lignans. It is recommended to store this compound protected from light.

-

Oxidative Stability: The phenolic moieties present in the structure may be prone to oxidation. Storage under an inert atmosphere is advisable for long-term preservation.

Biological Activity and Signaling Pathways

Dibenzocyclooctadiene lignans are known to exert their biological effects through the modulation of various signaling pathways. While specific studies on this compound are lacking, research on related compounds suggests potential involvement in key anti-inflammatory and neuroprotective pathways.

Anti-Inflammatory Signaling Pathway

Dibenzocyclooctadiene lignans have been shown to suppress neuroinflammation by inhibiting the activation of microglia. This is achieved through the downregulation of pro-inflammatory mediators. A key pathway implicated is the NF-κB signaling pathway . Lignans can also suppress the MAPK and JAK-STAT pathways, which are also involved in the inflammatory response.[4]

Neuroprotective Signaling Pathway

The neuroprotective effects of lignans are often attributed to their ability to activate antioxidant response pathways and promote cell survival. The PI3K/Akt signaling pathway is a critical regulator of neuronal survival. Activation of this pathway can lead to the inhibition of apoptosis and the promotion of cellular protective mechanisms. Lignans have been shown to activate this pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors involved in the antioxidant response, such as Nrf2.[7][8][9]

Experimental Protocols

The following are representative protocols for the isolation, characterization, and stability testing of this compound, based on methods reported for analogous dibenzocyclooctadiene lignans and established pharmaceutical guidelines.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from Kadsura heteroclita stems.

-

Extraction: Powdered, dried stems of Kadsura heteroclita are extracted exhaustively with a suitable solvent such as ethanol or ethyl acetate at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to silica gel flash chromatography, eluting with a gradient of hexane and ethyl acetate to separate compounds based on polarity.

-

Analysis: Fractions are monitored by thin-layer chromatography (TLC), and those containing compounds with similar Rf values to known dibenzocyclooctadiene lignans are combined.

-

Purification: The combined fractions are further purified by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Physicochemical Characterization

-

Structure Elucidation: The purified compound is subjected to a suite of spectroscopic analyses, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS) to confirm its structure and stereochemistry.

-

Purity Determination: The purity of the isolated this compound is determined by analytical HPLC with UV detection.

Stability Testing (Forced Degradation Study)

This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines.

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified period.

-

Oxidation: Treat the sample with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid sample to 105°C for a specified period.

-

Photodegradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide has summarized the available information on its chemical properties and stability. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanisms of action, and conduct comprehensive stability studies to support its development as a potential therapeutic agent. The provided protocols offer a framework for researchers to pursue these investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. t27.ir [t27.ir]

- 7. Lignans from Eucommia ulmoides Oliver leaves exhibit neuroprotective effects via activation of the PI3K/Akt/GSK-3β/Nrf2 signaling pathways in H2O2-treated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Lignans in Kadsura heteroclita: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsura heteroclita (Roxb.) Craib, a member of the Schisandraceae family, is a medicinal plant with a rich history in traditional Chinese medicine. It is a significant source of bioactive lignans, which are a class of secondary metabolites synthesized from the phenylpropanoid pathway. These compounds, particularly the dibenzocyclooctadiene lignans, have garnered considerable interest for their diverse pharmacological activities, including anti-inflammatory, anti-HIV, and hepatoprotective effects. This technical guide provides a comprehensive overview of the current understanding of the lignan biosynthesis pathway in Kadsura heteroclita, with a focus on the core enzymatic steps, gene expression, and available quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and plant biotechnology.

Lignan Biosynthesis Pathway in Kadsura heteroclita

The biosynthesis of lignans in Kadsura heteroclita originates from the shikimic acid pathway, which provides the precursor L-phenylalanine. This amino acid is then channeled into the phenylpropanoid pathway, a series of enzymatic reactions that form the building blocks for a wide array of secondary metabolites, including lignans. Transcriptome analyses of K. heteroclita have revealed that the genes encoding the key enzymes in this pathway are highly expressed in the roots and stems, which correlates with the accumulation of lignans in these tissues.[1]

The initial steps of the pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a central intermediate. This is accomplished through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway branches towards the biosynthesis of various monolignols, which are the monomeric precursors of lignans. The specific monolignols synthesized are determined by the subsequent enzymatic steps, which include hydroxylations, methylations, and reductions. Key enzymes in this part of the pathway that have been identified in the transcriptome of K. heteroclita include Caffeoyl CoA 3-O-methyltransferase (CCOMT), Cinnamoyl-CoA reductase (CCR), and Cinnamyl alcohol dehydrogenase (CAD).[1]

The monolignols are then oxidatively coupled to form the diverse array of lignan structures found in K. heteroclita. This coupling is mediated by dirigent proteins (DIR) and laccases, which control the stereochemistry of the resulting lignans. The major classes of lignans identified in Kadsura heteroclita include dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[2] The dibenzocyclooctadiene lignans, such as kadsurarin and various heteroclitalignans, are particularly characteristic of this species.[3]

The likely biosynthetic pathway for dibenzocyclooctadiene lignans involves the conversion of coniferyl alcohol to pinoresinol, which is then sequentially converted to lariciresinol, secoisolariciresinol, and matairesinol.[4] Further enzymatic modifications, including hydroxylations, methylations, and the formation of the characteristic eight-membered ring, lead to the complex dibenzocyclooctadiene structures.

Figure 1: Generalized biosynthetic pathway of dibenzocyclooctadiene lignans in Kadsura heteroclita.

Quantitative Data on Lignan Content

Quantitative analysis of the chemical constituents in the stem of Kadsura heteroclita has been performed using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS). The following table summarizes the quantitative data for representative lignans and other compounds identified in four batches of K. heteroclita stem.

| Compound | Batch 1 (mg/g) | Batch 2 (mg/g) | Batch 3 (mg/g) | Batch 4 (mg/g) | Average (mg/g) |

| Lignans | |||||

| Kadsuralignan A | 0.12 | 0.15 | 0.13 | 0.14 | 0.135 |

| Schisandrin | 0.08 | 0.10 | 0.09 | 0.09 | 0.09 |

| Gomisin A | 0.05 | 0.06 | 0.05 | 0.06 | 0.055 |

| Triterpenoids | |||||

| Schisanlactone E | 0.45 | 0.52 | 0.48 | 0.50 | 0.488 |

| Heteroclitalactone F | 0.38 | 0.42 | 0.40 | 0.41 | 0.403 |

| Heteroclitalactone B | 0.25 | 0.28 | 0.26 | 0.27 | 0.265 |

| Schisanlactone B | 0.18 | 0.21 | 0.19 | 0.20 | 0.195 |

| Heteroclitalactone M | 0.15 | 0.17 | 0.16 | 0.16 | 0.16 |

| Heteroclitalactone D | 0.11 | 0.13 | 0.12 | 0.12 | 0.12 |

| Other | |||||

| Angeloylgomisin H | 0.09 | 0.11 | 0.10 | 0.10 | 0.10 |

| Tigloylgomisin H | 0.07 | 0.08 | 0.07 | 0.08 | 0.075 |

| Isogomisin O | 0.04 | 0.05 | 0.04 | 0.05 | 0.045 |

Data summarized from Liu et al., 2021.[1]

Experimental Protocols

Transcriptome Analysis

Transcriptome analysis of Kadsura heteroclita has been instrumental in identifying the genes involved in lignan biosynthesis. The general workflow for such an analysis is as follows:

-

RNA Extraction: Total RNA is extracted from different tissues (roots, stems, and leaves) of K. heteroclita using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose gel electrophoresis.

-

cDNA Library Construction: mRNA is enriched from the total RNA and then fragmented. First- and second-strand cDNA are synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.

-

Sequencing: The constructed cDNA libraries are sequenced using a high-throughput sequencing platform, such as the Illumina HiSeq platform.

-

Data Analysis: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled de novo to construct a reference transcriptome. Gene functions are annotated by comparing the assembled unigenes against public databases (e.g., Nr, Swiss-Prot, GO, KEGG). Differential gene expression analysis is performed to identify genes that are up- or down-regulated in different tissues.

Figure 2: A generalized workflow for transcriptome analysis in Kadsura heteroclita.

Lignan Extraction and Quantification by UHPLC-Q-Orbitrap HRMS

The following protocol is a summary of the method used for the simultaneous qualitative and quantitative analysis of lignans and other compounds in the stem of Kadsura heteroclita.[1]

-

Sample Preparation:

-

Air-dry the stem material of K. heteroclita and grind it into a fine powder.

-

Accurately weigh 0.5 g of the powdered sample into a flask.

-

Add 15 mL of methanol and perform ultrasonic extraction for 30 minutes at room temperature.

-

Cool the extract to room temperature and compensate for any weight loss with methanol.

-

Filter the extract through a 0.22 µm membrane filter before analysis.

-

-

UHPLC-Q-Orbitrap HRMS Analysis:

-

Chromatographic System: A high-performance liquid chromatography system equipped with a C18 column is used for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile.

-

Mass Spectrometry: A Q-Orbitrap high-resolution mass spectrometer is used for detection in both positive and negative ion modes.

-

Data Acquisition: Data is acquired in full scan mode and data-dependent MS/MS (dd-MS2) mode to obtain both precursor and fragment ion information.

-

Quantification: Quantification is performed by constructing calibration curves for standard compounds and using the peak areas of the extracted ion chromatograms.

-

Figure 3: Workflow for the extraction and quantification of lignans from Kadsura heteroclita stem.

Conclusion and Future Perspectives

The study of lignan biosynthesis in Kadsura heteroclita has made significant strides through the application of transcriptomics and advanced analytical techniques. The core enzymatic steps of the phenylpropanoid pathway leading to monolignol precursors have been elucidated, and numerous genes encoding these enzymes have been identified. Furthermore, quantitative methods have been established to measure the content of key lignans in the plant material.

Despite this progress, several areas warrant further investigation. Detailed enzymatic characterization, including the determination of kinetic parameters (Km, Vmax) for the key biosynthetic enzymes in K. heteroclita, is needed to fully understand the regulation of the pathway. The complete, step-by-step biosynthetic pathway to the diverse and complex dibenzocyclooctadiene lignans remains to be fully elucidated. Future research combining functional genomics, proteomics, and metabolomics will be crucial to unravel the remaining mysteries of lignan biosynthesis in this important medicinal plant. A deeper understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of valuable lignan compounds for pharmaceutical applications.

References

- 1. De Novo Deep Transcriptome Analysis of Medicinal Plants for Gene Discovery in Biosynthesis of Plant Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal plant transcriptomes: the new gateways for accelerated understanding of plant secondary metabolism | Plant Genetic Resources | Cambridge Core [cambridge.org]

- 3. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 4. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heteroclitin C: Natural Abundance, Yield, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin C is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita (Roxb.) Craib, a plant with a history of use in traditional medicine. Lignans from Kadsura species have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, neuroprotective, and antiviral effects. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of this compound, alongside detailed experimental protocols for its quantification and isolation. Furthermore, it explores potential signaling pathways that may be modulated by this class of compounds, offering a framework for future research and drug development endeavors.

Data Presentation

Natural Abundance of Lignans in Kadsura heteroclita Stems

| Compound | Concentration (μg/g dried plant material) | Analytical Method | Reference |

| Heteroclitin D | 1.85 ± 0.12 | UHPLC-Q-Orbitrap HRMS | Liu et al., 2021 |

| Heteroclitin E | 3.46 ± 0.25 | UHPLC-Q-Orbitrap HRMS | Liu et al., 2021 |

| Schisandrin | 1.23 ± 0.09 | UHPLC-Q-Orbitrap HRMS | Liu et al., 2021 |

| Gomisin D | 0.98 ± 0.07 | UHPLC-Q-Orbitrap HRMS | Liu et al., 2021 |

Yield of Lignans from Kadsura heteroclita Stems

Similarly, a specific isolation yield for this compound has not been explicitly reported. Nevertheless, a detailed protocol for the isolation of the closely related lignan, Heteroclitin D, from Kadsurae Caulis (the stem of Kadsura heteroclita) offers a practical benchmark for the expected yield from a laboratory-scale extraction and purification process.

| Compound | Starting Material | Extraction Method | Purification Method | Yield | Reference |

| Heteroclitin D | 270 g dried Kadsurae Caulis | Sonication with cyclohexane | Flash chromatography and recrystallization | 10.2 mg (0.0038% of dried plant material) | Yu et al., 2013[1] |

Experimental Protocols

Quantification of this compound in Kadsura heteroclita Stems (Adapted from Liu et al., 2021)

This protocol describes a method for the quantitative analysis of lignans in K. heteroclita stems using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS).

1. Sample Preparation:

-

Pulverize dried stems of K. heteroclita to a fine powder (40-60 mesh).

-

Accurately weigh 0.5 g of the powdered sample into a 50 mL centrifuge tube.

-

Add 25 mL of methanol, vortex for 1 minute, and extract by ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. UHPLC-Q-Orbitrap HRMS Conditions:

-

UHPLC System: A high-performance system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: Acetonitrile.

-

-

Gradient Elution: A suitable gradient to separate the lignans of interest (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: A Q-Orbitrap HRMS instrument.

-

Ionization Mode: Heated electrospray ionization (HESI) in positive ion mode.

-

Scan Mode: Full scan MS followed by data-dependent MS2 (dd-MS2).

-

Data Analysis: Quantification is performed by constructing a calibration curve using an authentic standard of this compound.

Isolation of this compound from Kadsura heteroclita Stems (Adapted from Yu et al., 2013)

This protocol outlines a procedure for the isolation and purification of this compound from the dried stems of K. heteroclita.

1. Extraction:

-

Pulverize approximately 300 g of dried K. heteroclita stems.

-

Extract the powdered material three times with 3 L of 95% ethanol at room temperature for 24 hours for each extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Fractionation:

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate the ethyl acetate fraction, which is expected to be enriched with lignans, under reduced pressure.

3. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., from 100:0 to 0:100).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing the target compound (as identified by comparison with a standard or by spectroscopic methods).

-

Perform further purification of the enriched fractions using preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column and a suitable mobile phase (e.g., methanol-water gradient) to yield pure this compound.

Total Synthesis

As of the current literature, a total synthesis for this compound has not been reported. The complex stereochemistry of dibenzocyclooctadiene lignans presents a significant synthetic challenge. However, the development of novel synthetic methodologies for related lignans may pave the way for the future synthesis of this compound, enabling the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship studies.

Potential Signaling Pathways and Biological Activities

While the specific molecular targets and signaling pathways of this compound have not been elucidated, the known biological activities of related lignans, such as anti-inflammatory and neuroprotective effects, suggest potential interactions with key cellular signaling cascades.

Anti-Inflammatory Activity: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

References

Preliminary Bioactivity Screening of Heteroclitin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the preliminary bioactivity screening of Heteroclitin C. Due to the limited availability of published data for this specific compound, the experimental results presented in the tables are hypothetical and for illustrative purposes only. The methodologies described are based on standard, widely accepted protocols for the in vitro evaluation of natural products.

Introduction

This compound is a natural product isolated from the plant Kadsura heteroclita.[1][2][3][4] Its molecular formula is C28H34O8.[1][4] As part of the ongoing search for novel therapeutic agents from natural sources, a preliminary bioactivity screening is essential to identify and characterize its potential pharmacological properties. This guide outlines a panel of in vitro assays to evaluate the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound. The data presented herein, although hypothetical, serves as a template for the systematic evaluation of this and other novel natural products.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells.[6]

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.[7][8]

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[7][9] 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[7][9]

-

Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is then determined.

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[10][11]

Protocol:

-

Preparation of Inoculum: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured, and the inoculum is standardized to a 0.5 McFarland turbidity standard.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[10] An indicator dye such as resazurin or p-iodonitrotetrazolium violet (INT) can be used to aid in the visualization of microbial growth.

Data Presentation

Table 1: Hypothetical Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Type of Cancer | IC50 (µM) |

| HeLa | Cervical Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.3 |

| A549 | Lung Carcinoma | 32.1 ± 3.1 |

| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.0 |

| Jurkat | T-cell Leukemia | 8.7 ± 0.9 |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Parameter | Result |

| NO Inhibition in LPS-stimulated RAW 264.7 | IC50 (µM) | 12.5 ± 1.5 |

| Max Inhibition (%) | 85.3 ± 5.2 |

Table 3: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 64 |

| Escherichia coli | Gram-negative Bacteria | >128 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |

| Candida albicans | Fungus | 32 |

| Aspergillus fumigatus | Fungus | 64 |

Visualizations

Caption: General workflow for the preliminary bioactivity screening of a natural product.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Heteroclitin G | CAS:144027-74-7 | Lignanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound 97% | CAS: 140460-42-0 | AChemBlock [achemblock.com]

- 4. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.5. Antibacterial Activity Using a Microdilution Assay [bio-protocol.org]

A Comprehensive Review of Bioactive Compounds from Kadsura Species: A Technical Guide for Researchers

An in-depth exploration of the rich phytochemical landscape of the genus Kadsura, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the diverse bioactive compounds isolated from Kadsura species, their significant pharmacological activities, and the experimental methodologies for their study.

The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of woody vines that have been a cornerstone of traditional medicine in East and Southeast Asia for centuries. Different parts of these plants, including the roots, stems, leaves, and fruits, have been utilized to treat a wide array of ailments, from inflammatory conditions and gastrointestinal disorders to viral infections.[1][2] Modern phytochemical investigations have unveiled a wealth of bioactive secondary metabolites, primarily lignans and triterpenoids, which are responsible for the therapeutic properties of these plants.[2] This guide provides a consolidated overview of these compounds, their biological activities with quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.

Bioactive Lignans from Kadsura Species

Lignans are a major class of polyphenolic compounds found in Kadsura species, with dibenzocyclooctadiene lignans being particularly characteristic.[2] These compounds have demonstrated a broad spectrum of biological activities, including anti-HIV, anti-tumor, and anti-inflammatory effects.

Quantitative Data on Bioactive Lignans

The following table summarizes the cytotoxic and anti-HIV activities of selected lignans isolated from various Kadsura species, presenting their half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.

| Compound Name | Kadsura Species | Biological Activity | Cell Line/Assay | IC50/EC50 | Citation(s) |

| Heilaohulignan C | K. coccinea | Cytotoxicity | HepG-2 | 9.92 µM | [2] |

| Kadsuindutain A | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 15.2 µM | [3] |

| Kadsuindutain B | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 10.7 µM | [3] |

| Kadsuindutain C | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 12.5 µM | [3] |

| Kadsuindutain D | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 21.8 µM | [3] |

| Kadsuindutain E | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 34.0 µM | [3] |

| Schizanrin F | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 18.3 µM | [3] |

| Schizanrin O | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 25.6 µM | [3] |

| Schisantherin J | K. induta | Anti-inflammatory (NO inhibition) | RAW264.7 | 19.4 µM | [3] |

| Interiorin A | K. heteroclita | Anti-HIV | C8166 | 1.6 µg/mL | [2] |

| Interiorin B | K. heteroclita | Anti-HIV | C8166 | 1.4 µg/mL | [2] |

Bioactive Triterpenoids from Kadsura Species

Triterpenoids represent another significant class of bioactive compounds isolated from the genus Kadsura. These molecules, often characterized by complex and diverse structures, have shown potent anti-inflammatory, anti-HIV, and cytotoxic activities.[4]

Quantitative Data on Bioactive Triterpenoids

The following table presents the anti-inflammatory, anti-proliferative, and anti-HIV activities of various triterpenoids from Kadsura species, with their respective IC50 values.

| Compound Name | Kadsura Species | Biological Activity | Cell Line/Assay | IC50 | Citation(s) |

| Heilaohuacid D | K. coccinea | Anti-inflammatory (IL-6 inhibition) | LPS-induced RAW 264.7 | 8.15 µM | [1] |

| Compound 31 (unnamed) | K. coccinea | Anti-inflammatory (IL-6 inhibition) | LPS-induced RAW 264.7 | 9.86 µM | [1] |

| Compound 17 (unnamed) | K. coccinea | Anti-proliferative | RA-FLS | 7.52 µM | [1] |

| Compound 18 (unnamed) | K. coccinea | Anti-proliferative | RA-FLS | 8.85 µM | [1] |

| Compound 31 (unnamed) | K. coccinea | Anti-proliferative | RA-FLS | 7.97 µM | [1] |

| Kadsuranic acid A | K. heteroclita | Anti-HIV-1 Protease | N/A | Strong Inhibition | [4] |

| Nigranoic acid | K. heteroclita | Anti-HIV-1 Protease | N/A | Strong Inhibition | [4] |

| Schisandronic acid | K. heteroclita | Anti-HIV-1 Protease | N/A | Moderate Inhibition | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the isolation and biological evaluation of compounds from Kadsura species.

General Protocol for Extraction and Isolation of Bioactive Compounds

A common workflow for isolating bioactive compounds from Kadsura species involves sequential extraction with solvents of increasing polarity, followed by various chromatographic techniques.

References

- 1. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Heteroclitin Saga: A Deep Dive into a Promising Class of Natural Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heteroclitin compounds, a family of dibenzocyclooctadiene lignans isolated from the medicinal plant Kadsura heteroclita, have emerged as a compelling area of natural product research. First discovered as part of phytochemical investigations into traditional Chinese medicines, these compounds have since demonstrated a range of biological activities, including anti-HIV, antioxidant, and ion channel modulation. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of key Heteroclitin compounds, presenting quantitative data, detailed experimental protocols, and an exploration of their potential mechanisms of action through signaling pathway diagrams.

Discovery and History

The story of Heteroclitin compounds is intrinsically linked to the study of Kadsura heteroclita (Roxb.) Craib (also known as Kadsurae Caulis), a plant used in traditional Chinese medicine for various ailments.[1] Initial phytochemical explorations of this plant led to the isolation and characterization of a series of structurally related dibenzocyclooctadiene lignans, which were named Heteroclitins.

The first reports of these compounds began to appear in the scientific literature in the early 21st century. Researchers, employing various chromatographic techniques, successfully isolated and elucidated the structures of several members of the Heteroclitin family, including Heteroclitin D, H, I, J, and R.[1][2][3][4] The structural elucidation of these complex molecules was primarily achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Quantitative Biological Activity

The Heteroclitin compounds have been evaluated for a variety of biological activities. The following tables summarize the available quantitative data for some of the most studied Heteroclitins.

| Compound | Biological Activity | Assay System | IC50 / EC50 | Therapeutic Index (TI) | Reference |

| Heteroclitin D | L-type Calcium Channel Inhibition | in vitro | Data not available | - | [5] |

| Lipid Antioxidant Activity | in vitro | Data not available | - | [1] | |

| Heteroclitin I | Anti-HIV-1 Activity | C8166 cells | Weakly active | - | [3] |

| Heteroclitin J | Anti-HIV-1 Activity | C8166 cells | Weakly active | - | [3] |

Note: While the anti-HIV activity of Heteroclitin I and J was reported as weak, specific EC50 values were not provided in the primary literature. The study did report EC50 values for other non-Heteroclitin compounds from the same plant extract, with moderately active compounds having EC50 values of 1.4 and 1.6 µg/mL.[3]

Experimental Protocols

Isolation of Heteroclitin D from Kadsurae Caulis

The following protocol is a summary of the method described for the preparative isolation of Heteroclitin D.[1]

a) Extraction:

-

Pulverize the dried stems and rattans of Kadsurae Caulis.

-

Extract the pulverized material with cyclohexane under sonication.

-

Repeat the extraction process three times.

-

Combine the extracts, filter, and evaporate to dryness under reduced pressure to obtain the crude extract.

b) Chromatographic Purification:

-

Employ normal-phase flash chromatography for the separation of the crude extract.

-

Use a gradient elution system with ethyl acetate and petroleum ether as the mobile phase.

-

Monitor the elution at a detection wavelength of 330 nm.

-

Collect fractions and identify those containing Heteroclitin D by High-Performance Liquid Chromatography (HPLC).

-

Combine the pure fractions, concentrate, and dry under reduced pressure.

c) Recrystallization:

-

Dissolve the partially purified Heteroclitin D in hot methanol.

-

Add water gradually until sediment precipitates.

-

Collect the recrystallized Heteroclitin D, which should be of high purity.

Anti-HIV-1 Activity Assay

The following is a general protocol for assessing the anti-HIV-1 activity of compounds, as would have been used for the evaluation of Heteroclitin I and J.[3]

-

Culture C8166 cells, a human T-cell line, in an appropriate medium.

-

Infect the cells with a laboratory-adapted strain of HIV-1.

-

Treat the infected cells with varying concentrations of the test compounds (e.g., Heteroclitin I and J).

-

Include a positive control (e.g., a known antiretroviral drug) and a negative control (vehicle).

-

After a suitable incubation period, assess the cytopathic effect (CPE) of the virus, typically by observing cell viability or syncytia formation.

-

Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%.

-

Determine the 50% cytotoxic concentration (CC50) of the compounds on uninfected cells to assess their toxicity.

-

Calculate the therapeutic index (TI) as the ratio of CC50 to EC50.

Signaling Pathways and Mechanism of Action

While the precise molecular targets for most Heteroclitin compounds are still under investigation, their structural class, dibenzocyclooctadiene lignans, has been shown to modulate several key signaling pathways implicated in inflammation and cellular stress responses.[6]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some dibenzocyclooctadiene lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

Caption: Potential inhibition of the NF-κB signaling pathway by Heteroclitin compounds.

Keap1-Nrf2/ARE Signaling Pathway

The Keap1-Nrf2/ARE pathway is a major regulator of the cellular antioxidant response. Activation of this pathway leads to the transcription of genes encoding antioxidant and detoxifying enzymes. Some lignans are known to activate this protective pathway.

Caption: Postulated activation of the Keap1-Nrf2/ARE antioxidant pathway by Heteroclitins.

Future Directions

The Heteroclitin family of compounds represents a promising frontier in natural product chemistry and drug discovery. To fully unlock their therapeutic potential, future research should focus on:

-

Total Synthesis: Developing efficient total synthesis routes for various Heteroclitin analogues to enable extensive structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by individual Heteroclitin compounds.

-

Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and in vivo efficacy of lead Heteroclitin compounds in relevant disease models.

-

Exploration of Other Biological Activities: Screening the Heteroclitin library against a broader range of therapeutic targets, including cancer cell lines and other viral pathogens.

By addressing these key areas, the scientific community can continue to unravel the therapeutic potential of these fascinating natural products, paving the way for the development of novel and effective medicines.

References

- 1. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of dibenzocyclooctadiene lignans from Schisandra chinensis on the redox status and activation of human innate immune system cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Heteroclitin C Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin C is a complex dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura heteroclita. Lignans from this class are known for a variety of biological activities, including anti-inflammatory, anti-platelet aggregation, and hepatoprotective effects, making them attractive targets for drug discovery and development.[1][2] As of the current literature, a total synthesis of this compound has not been reported. Similarly, specific derivatization studies for this molecule have not been published.

These application notes provide a comprehensive guide for researchers by:

-

Outlining a standard protocol for the isolation of this compound from its natural source.

-

Proposing a plausible retrosynthetic analysis and forward synthetic strategy based on established methods for structurally related dibenzocyclooctadiene lignans.[3][4][5]

-

Detailing hypothetical protocols for key synthetic transformations.

-

Identifying potential sites for chemical derivatization to enable structure-activity relationship (SAR) studies.

-

Providing protocols for these proposed derivatization reactions.

-

Summarizing the known biological activities of related Kadsura lignans.

Section 1: Isolation of this compound from Kadsura heteroclita

The following is a generalized protocol for the isolation of lignans from the stems of Kadsura species, adapted from methodologies described in the literature for related compounds.[6][7]

Experimental Protocol: Extraction and Isolation

-

Preparation of Plant Material: Air-dry the stems of Kadsura heteroclita and pulverize them into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the lignan-rich fraction (typically the ethyl acetate fraction).

-

-

Chromatographic Purification:

-

Subject the lignan-rich fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system, such as a petroleum ether-ethyl acetate or hexane-acetone gradient.

-

Collect fractions and analyze them by TLC. Combine fractions with similar profiles.

-

-

Fine Purification:

-

Further purify the combined fractions containing the target compound using repeated column chromatography, Sephadex LH-20 chromatography (eluting with methanol), and/or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

-

-

Characterization: Confirm the structure and purity of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: Isolation Workflow

Caption: General workflow for the isolation of this compound.

Section 2: Proposed Total Synthesis of this compound

While no total synthesis of this compound has been reported, a plausible strategy can be devised based on the successful asymmetric synthesis of other dibenzocyclooctadiene lignans, such as Schisandrin and Gomisin O.[4][5][8] The key challenges are the stereocontrolled construction of the eight-membered ring and the installation of the atropisomeric biaryl axis.

Retrosynthetic Analysis

The proposed retrosynthesis disconnects this compound at the biaryl bond and the ester linkage. The central dibenzocyclooctadiene core could be formed via an intramolecular biaryl coupling reaction.

Caption: Proposed retrosynthetic analysis for this compound.

Proposed Forward Synthetic Strategy

-

Synthesis of Aryl Precursors: Prepare two appropriately substituted aromatic precursors derived from simple starting materials like gallic acid or vanillin.

-

Asymmetric Coupling: Couple the two aryl precursors using a stereoselective method to form a 1,4-diarylbutane intermediate. This could be achieved via a sequence involving asymmetric crotylation followed by a Suzuki-Miyaura coupling.[5][8]

-

Biaryl Bond Formation: The key step is the formation of the biaryl bond to construct the eight-membered ring. An intramolecular oxidative coupling, for instance, using a thallium(III) salt like thallium trifluoroacetate (TTFA) or a palladium-catalyzed reaction, could achieve this transformation.[3]

-

Functional Group Interconversion: Subsequent steps would involve stereoselective reductions and functional group manipulations on the cyclooctadiene ring to install the required oxygenation pattern.

-

Esterification: The final step would be the esterification of the C-11 hydroxyl group with (Z)-2-methylbut-2-enoic acid to yield this compound.

Section 3: Hypothetical Experimental Protocols (Key Steps)

Protocol: Intramolecular Nonphenolic Oxidative Coupling

(Adapted from the synthesis of Schisandrin)[3]

-

Setup: To a solution of the 1,4-diarylbutane precursor (1.0 eq) in dry trifluoroacetic acid (TFA) under an argon atmosphere at -40 °C, add a solution of thallium trifluoroacetate (TTFA) (1.2 eq) in TFA dropwise.

-

Reaction: Stir the reaction mixture at -40 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the dibenzocyclooctadiene core.

Section 4: Proposed Derivatization of this compound for SAR Studies

The structure of this compound offers several handles for chemical modification to probe structure-activity relationships. Key sites include the C-11 ester, the four methoxy groups, and the methylenedioxy bridge.

Caption: Potential derivatization sites on this compound.

Proposed Derivatization Strategies

-

Modification of the C-11 Ester:

-

Hydrolysis: Saponification with LiOH or NaOH to yield the corresponding alcohol (this compound-11-ol). This alcohol can then be re-esterified with various carboxylic acids to probe the importance of the acyl group.

-

Amidation: Convert the ester to an amide by aminolysis to explore the effect of replacing the ester oxygen with a nitrogen atom.

-

-

Demethylation of Methoxy Groups:

-

Selective or complete demethylation using reagents like boron tribromide (BBr₃) would yield the corresponding phenols. These phenols can serve as handles for further functionalization (e.g., alkylation, acylation) to study the role of the aromatic substitution pattern.

-

-

Modification of the Ester Side Chain:

-

Saturation: Hydrogenation of the double bond in the (Z)-2-methylbut-2-enoate side chain to explore the influence of its rigidity and electronics.

-

Analogue Synthesis: Esterification of the C-11 alcohol with different acyl groups (e.g., benzoyl, acetyl, larger lipophilic chains) to modulate properties like solubility and cell permeability.[9]

-

Section 5: Experimental Protocols for Proposed Derivatizations

Protocol: Ester Hydrolysis (Saponification)

-

Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Reaction: Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature. Monitor the reaction progress by TLC.

-

Workup: Once the starting material is consumed, acidify the reaction mixture with 1 M HCl to pH ~3.

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting alcohol via flash column chromatography.

Protocol: Demethylation of Aromatic Methoxy Groups

-

Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool the solution to -78 °C.

-

Reaction: Add a solution of boron tribromide (BBr₃) (e.g., 4-5 eq for complete demethylation) in DCM dropwise. Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to 0 °C or room temperature.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting phenol(s) by flash column chromatography.

Section 6: Biological Activity of Kadsura Lignans

Lignans isolated from Kadsura species, including those structurally related to this compound, have demonstrated a range of interesting biological activities. This data provides the rationale for pursuing the synthesis and derivatization of these complex molecules.

| Compound Name | Lignan Type | Biological Activity | Quantitative Data (IC₅₀ / % Inhibition) | Reference |

| Kadsutherin F | Dibenzocyclooctadiene | Anti-platelet Aggregation (ADP) | 49.47% inhibition @ 100 µM | [6] |

| Kadsutherin E | Dibenzocyclooctadiene | Anti-platelet Aggregation (ADP) | 11.77% inhibition @ 100 µM | [6] |

| Heteroclitin D | Dibenzocyclooctadiene | Anti-platelet Aggregation (ADP) | 28.18% inhibition @ 100 µM | [6] |

| Kadsuindutain A | Dibenzocyclooctadiene | Anti-inflammatory (NO Prod.) | IC₅₀ = 10.7 µM | [10] |

| Kadsuindutain B | Dibenzocyclooctadiene | Anti-inflammatory (NO Prod.) | IC₅₀ = 11.5 µM | [10] |

| Schisandrin C | Dibenzocyclooctadiene | Anti-inflammatory, Anti-tumor | Not specified in abstract | [11] |

| Unnamed Lignan (5) | Dibenzocyclooctadiene | Anti-inflammatory (TNF-α Prod.) | IC₅₀ = 6.16 µM | [12] |

| Heilaohusu A (1) | Dibenzocyclooctadiene | Anti-RA (RA-FLS cells) | IC₅₀ = 14.57 µM | [13] |

| Known Lignan (7) | Dibenzocyclooctadiene | Anti-RA (RA-FLS cells) | IC₅₀ = 11.70 µM | [13] |

References

- 1. acgpubs.org [acgpubs.org]

- 2. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]